molecular formula C11H13N3 B1484109 6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine CAS No. 2097997-15-2

6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine

Cat. No. B1484109
CAS RN: 2097997-15-2
M. Wt: 187.24 g/mol
InChI Key: CMWNIOSUICNCDA-UHFFFAOYSA-N
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Description

6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine, also known as BPHP, is an organic compound belonging to the family of heterocyclic aromatic compounds. It has been extensively studied in the past few decades due to its widespread use in various scientific research applications. This compound has shown remarkable potential in its ability to be used as a versatile building block for the synthesis of several important pharmaceuticals and other compounds.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound plays a critical role in the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing its versatility in generating diverse heterocyclic structures. This process highlights the compound's utility in synthesizing complex molecules that could serve as key intermediates or final products in pharmaceutical research, potentially leading to new therapeutic agents (Hamama et al., 2012).

Antiviral Research

Research into 1′-homocarbanucleoside analogs featuring the bicyclo[2.2.1]heptane skeleton as a sugar moiety revealed that certain derivatives exhibit antiviral activity against HSV-1, suggesting a promising avenue for developing new antiviral drugs. This investigation underscores the compound's potential in contributing to the design and synthesis of nucleoside analogs with specific biological activities, opening up possibilities for targeting various viral infections (Tănase et al., 2019).

Catalysis and Molecular Transformations

The compound's structural features facilitate its use in catalysis and molecular transformations, such as in the synthesis of bicyclic 6 + 6 systems, which are of great interest due to their chemical and biological properties. The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, as types of bicyclic [6 + 6] systems, has been explored, demonstrating the compound's applicability in creating complex molecular architectures with potential applications in drug discovery and material science (Monier et al., 2019).

properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWNIOSUICNCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC(=NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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